2-Amino-4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile
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Overview
Description
2-Amino-4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves the cyclization of ethyl 2-cyano-4,4,4-trifluoro-3-(arylamino)but-2-enoate derivatives. This reaction is carried out under reflux conditions in nitrobenzene, leading to the formation of the quinoline ring . The reaction conditions are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
2-Amino-4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases, including malaria and bacterial infections.
Industry: The compound is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 2-Amino-4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. This compound can interfere with DNA synthesis, protein function, and cellular signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-(trifluoromethyl)quinoline: Similar in structure but lacks the amino and cyano groups.
6-Amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline: Contains a fluorophenyl group instead of the cyano group.
2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine: A pyrimidine derivative with similar functional groups
Uniqueness
2-Amino-4-hydroxy-6-(trifluoromethyl)quinoline-3-carbonitrile is unique due to the presence of both the trifluoromethyl and cyano groups, which enhance its chemical stability and biological activity. This combination of functional groups makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C11H6F3N3O |
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Molecular Weight |
253.18 g/mol |
IUPAC Name |
2-amino-4-oxo-6-(trifluoromethyl)-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H6F3N3O/c12-11(13,14)5-1-2-8-6(3-5)9(18)7(4-15)10(16)17-8/h1-3H,(H3,16,17,18) |
InChI Key |
SWBNJHFKDAODLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=O)C(=C(N2)N)C#N |
Origin of Product |
United States |
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